molecular formula C5H9N3O B14802874 4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl- CAS No. 88075-50-7

4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl-

Katalognummer: B14802874
CAS-Nummer: 88075-50-7
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: YUAPKJLVUHDQIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl- is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dihydro-1-methylpyrimidine with an oxidizing agent to form the desired pyrimidinone structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to form dihydropyrimidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the amino or methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents at the amino or methyl positions.

Wissenschaftliche Forschungsanwendungen

4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4(1H)-Pyrimidinone, 2-amino-1-methyl-: Lacks the dihydro group, leading to different chemical properties.

    4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-: Lacks the methyl group, affecting its reactivity and biological activity.

    4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-ethyl-: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior.

Uniqueness

4(1H)-Pyrimidinone, 2-amino-5,6-dihydro-1-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

88075-50-7

Molekularformel

C5H9N3O

Molekulargewicht

127.14 g/mol

IUPAC-Name

2-imino-1-methyl-1,3-diazinan-4-one

InChI

InChI=1S/C5H9N3O/c1-8-3-2-4(9)7-5(8)6/h2-3H2,1H3,(H2,6,7,9)

InChI-Schlüssel

YUAPKJLVUHDQIL-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(=O)NC1=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.